4,10-Dibromoanthanthrone
Overview
Description
4,10-Dibromoanthanthrone is a synthetic organic colorant with a scarlet or orange-red hue . It is an anthraquinone derivative, first synthesized in 1913 as a vat dye, C.I. Vat Orange 3 (C.I. 59300), and later also used as a pigment, C.I. Pigment Red 168 .
Synthesis Analysis
A series of dibenzannulated phenyl-annulated [4,2]peri-acenoacenes have been synthesized in three straightforward steps from 4,10-dibromoanthanthrone . The phenyl bisannulation of [4,2] peri-acenoacene provides extra stability by increasing the overall aromatic character of the molecules .Molecular Structure Analysis
The molecular formula of 4,10-Dibromoanthanthrone is C22H8Br2O2 . It is an anthraquinone derivative with bromine atoms at the 4,10-positions .Chemical Reactions Analysis
New p-type, n-type, and ambipolar molecules were synthesized from commercially available 4,10-dibromoanthanthrone dye . Substitution at the 4,10- and 6,12-positions with different electron-rich and electron-poor units allowed the modulation of the optoelectronic properties of the molecules .Physical And Chemical Properties Analysis
The molar mass of 4,10-Dibromoanthanthrone is 464.112 g·mol−1 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Polymer Synthesis and Magnetic Properties
4,10-dibromoanthanthrone has been used as a robust building block in synthesizing a bis(triarylamine) polymer. This polymer can undergo oxidation to form a polycationic macromolecule with magnetic properties observable through electron paramagnetic resonance spectroscopy. The presence of isolated radicals in its dicationic state is facilitated by the interrupted conjugation between the diphenylamine and the anthanthrone core. The oxidized polymer also exhibits strong absorption in the near-infrared region along with reversible redox stages (Desroches & Morin, 2018).
Optoelectronic Material Development
4,10-dibromoanthanthrone has been utilized in the synthesis of new p-type, n-type, and ambipolar molecules for optoelectronic applications. By substituting at various positions with electron-rich and electron-poor units, the optoelectronic properties of these molecules were modulated. One of the compounds synthesized exhibited characteristics suitable for air-stable n-type organic field-effect transistor applications, such as a low reduction potential and a crystalline two-dimensional lamellar packing arrangement (Giguère, Vérolet, & Morin, 2013).
Development of Diradical Dications
Research on 4,10-dibromoanthanthrone led to the synthesis and characterization of stable diradical dications. In these structures, the amines exhibit a biradical character in the ground state, which was investigated using NMR and EPR spectroscopies. The dicationic salts of these compounds showed strong and broad optical absorption in the near-infrared region. This study contributed to the development of new bridging units in the search for biradical bis(triarylamines) salts (Desroches & Morin, 2018).
Crystallography of Dihalogenated Anthanthrones
The crystal structures of 4,10-dibromoanthanthrone and other dihalogenated anthanthrones have been determined using single-crystal X-ray analyses. This research aimed to understand why different anthanthrone derivatives have distinct crystal structures. The study provided insights into the stability of these structures and conducted lattice-energy minimizations to explain the observed structural variations (Schmidt et al., 2010).
Preparation of Electron Acceptors
4,10-dibromoanthanthrone has been used in the preparation of anthanthrene derivatives with fused five-membered rings. These derivatives, created through a palladium-catalyzed cyclopentannulation reaction, have shown reduced optical and electrochemical gaps compared to other anthanthrene derivatives, making them suitable as electron acceptors in various applications (Du et al., 2020).
Synthesis of Photoelectric Materials
The compound 4,10-bis(4-hexyl-2-thienyl)-6,12-bis(dicyanovinylene)dihydroanthanthrene (TCVA) was synthesized using 4,10-dibromoanthanthrone. TCVA displayed strong absorbance in the solar spectrum and was used in the fabrication of solar cell devices, demonstrating its potential in the field of optoelectronic materials (Yang, Cai, & Ding, 2015).
Charge-Transport Properties in Crystals
A theoretical study on charge-transport parameters in 4,10-dihalogenated anthanthrone crystals revealed significant electronic couplings and bandwidths, indicating their potential for ambipolar charge transport. The study used density functional theory and molecular dynamics calculations to understand the electronic properties of these crystals (Tu, Huang, & Yi, 2015).
Future Directions
properties
IUPAC Name |
9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENFZMEHKCNMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044674 | |
Record name | C.I. Vat Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,10-Dibromoanthanthrone | |
CAS RN |
4378-61-4 | |
Record name | Pigment Red 168 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pigment Red 168 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Vat Orange 3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,10-DIBROMOANTHANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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